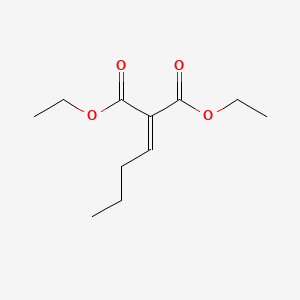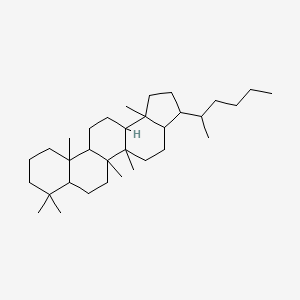
N-(2-methoxyphenyl)-N'-phenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-(2-methoxyphenyl)-N’-phenyl- is a tri-substituted guanidine compound. Guanidines are known for their strong basicity and ability to form stable complexes with various metal ions. This particular compound features a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(2-methoxyphenyl)-N’-phenyl- typically involves the reaction of N-(2-methoxyphenyl)guanidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N-(2-methoxyphenyl)-N’-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Applications De Recherche Scientifique
Guanidine, N-(2-methoxyphenyl)-N’-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of Guanidine, N-(2-methoxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme activity and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-pivaloyl-N’-(2-methoxyphenyl)-N’'-phenylguanidine
- N-pivaloyl-N’-(2-methoxyphenyl)-N’'-(2-tolyl)guanidine
Uniqueness
Guanidine, N-(2-methoxyphenyl)-N’-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1211502-78-1 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-phenylguanidine |
InChI |
InChI=1S/C14H15N3O/c1-18-13-10-6-5-9-12(13)17-14(15)16-11-7-3-2-4-8-11/h2-10H,1H3,(H3,15,16,17) |
Clé InChI |
PTWWQSBPAJHBHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate](/img/structure/B12109086.png)




![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)



![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)
